molecular formula C27H55ClN4 B14602732 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride CAS No. 59944-52-4

4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride

Cat. No.: B14602732
CAS No.: 59944-52-4
M. Wt: 471.2 g/mol
InChI Key: OPXICOWZKVWWSW-UHFFFAOYSA-N
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Description

4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazolium ring substituted with amino, prop-2-en-1-yl, and diundecyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the following steps:

    Formation of the Triazolium Ring: The triazolium ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and alkylating agents.

    Substitution Reactions: The amino, prop-2-en-1-yl, and diundecyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired substitutions occur efficiently.

    Quaternization: The final step involves the quaternization of the triazolium ring with a chloride source to form the triazolium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolium derivatives, while reduction may produce reduced triazolium compounds.

Scientific Research Applications

4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Affect Cellular Processes: It can influence various cellular processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(prop-2-en-1-yl)-3,5-dialkyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure with different alkyl groups.

    4-Amino-1-(prop-2-en-1-yl)-3,5-diaryl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Contains aryl groups instead of alkyl groups.

Uniqueness

4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

59944-52-4

Molecular Formula

C27H55ClN4

Molecular Weight

471.2 g/mol

IUPAC Name

1-prop-2-enyl-3,5-di(undecyl)-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride

InChI

InChI=1S/C27H54N4.ClH/c1-4-7-9-11-13-15-17-19-21-23-26-29-30(25-6-3)27(31(26)28)24-22-20-18-16-14-12-10-8-5-2;/h6,27H,3-5,7-25,28H2,1-2H3;1H

InChI Key

OPXICOWZKVWWSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1[NH+](N=C(N1N)CCCCCCCCCCC)CC=C.[Cl-]

Origin of Product

United States

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